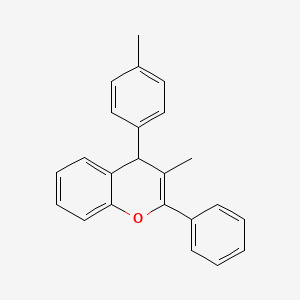
3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene is a synthetic organic compound belonging to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene typically involves the condensation of appropriate aldehydes with phenols under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction between 4-methylbenzaldehyde and 2-phenylphenol. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, the compound may induce apoptosis in cancer cells through the activation of p53-mediated pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenyl-4H-chromene: Lacks the additional methyl group on the phenyl ring.
2-phenyl-4H-chromene: Lacks both methyl groups.
4-(4-methylphenyl)-2-phenyl-4H-chromene: Lacks the methyl group on the chromene ring.
Uniqueness
3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene is unique due to the presence of both methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its antioxidant and anticancer properties compared to its analogs.
Properties
Molecular Formula |
C23H20O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene |
InChI |
InChI=1S/C23H20O/c1-16-12-14-18(15-13-16)22-17(2)23(19-8-4-3-5-9-19)24-21-11-7-6-10-20(21)22/h3-15,22H,1-2H3 |
InChI Key |
LHARHZHBTUNBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=CC=CC=C23)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















